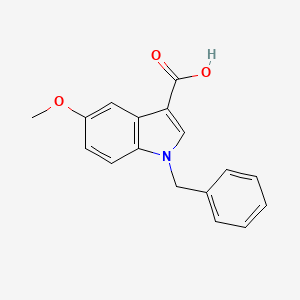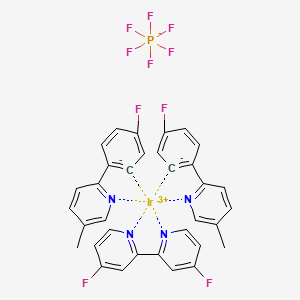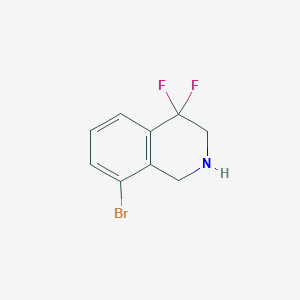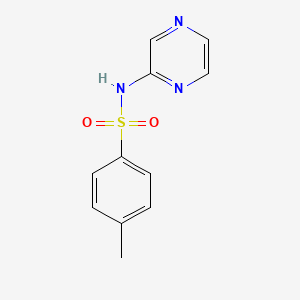
4-methyl-N-pyrazin-2-ylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-pyrazin-2-ylbenzenesulfonamide is a chemical compound with the molecular formula C12H12N2O2S. It belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry and industrial processes. This compound is characterized by the presence of a pyrazine ring attached to a benzenesulfonamide moiety, with a methyl group at the 4-position of the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-pyrazin-2-ylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrazin-2-amine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane at low temperatures (around 4°C) to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-pyrazin-2-ylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation can produce sulfone derivatives.
Scientific Research Applications
4-methyl-N-pyrazin-2-ylbenzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antimicrobial and antitubercular activities. The compound has shown promising results in inhibiting the growth of Mycobacterium tuberculosis.
Biological Research: It is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: The compound is used in the synthesis of more complex molecules for various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-methyl-N-pyrazin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound inhibits the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folate in bacteria . This inhibition leads to the disruption of bacterial DNA synthesis and ultimately results in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(pyrazin-2-yl)benzenesulfonamide
- 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide
Comparison
4-methyl-N-pyrazin-2-ylbenzenesulfonamide is unique due to the presence of the methyl group at the 4-position of the benzene ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 4-amino-N-(pyrazin-2-yl)benzenesulfonamide, the methyl group can enhance its lipophilicity and potentially improve its ability to penetrate biological membranes .
Properties
Molecular Formula |
C11H11N3O2S |
|---|---|
Molecular Weight |
249.29 g/mol |
IUPAC Name |
4-methyl-N-pyrazin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C11H11N3O2S/c1-9-2-4-10(5-3-9)17(15,16)14-11-8-12-6-7-13-11/h2-8H,1H3,(H,13,14) |
InChI Key |
FCASBJWPDLKUDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


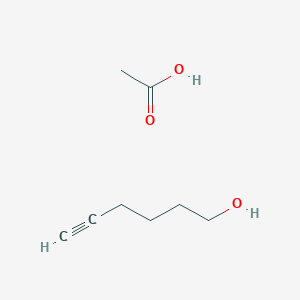
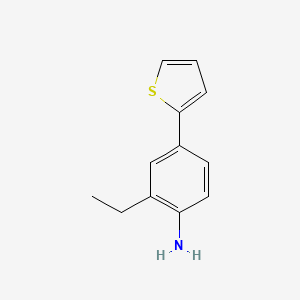
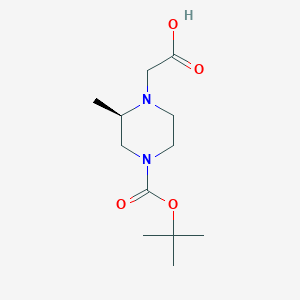
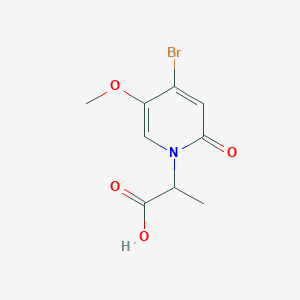
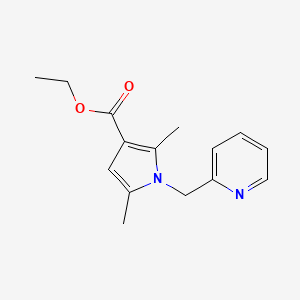
![Methyl 2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B13898386.png)
![3-{8-bromo-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13898389.png)

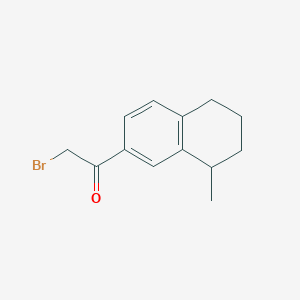
![[1-(Hydroxymethyl)-2-azabicyclo[2.1.1]hexan-4-yl]methanol;hydrochloride](/img/structure/B13898413.png)
